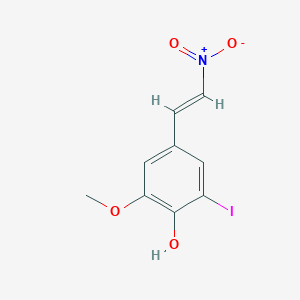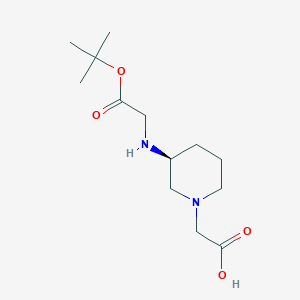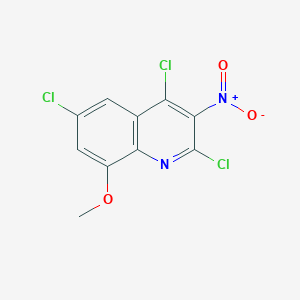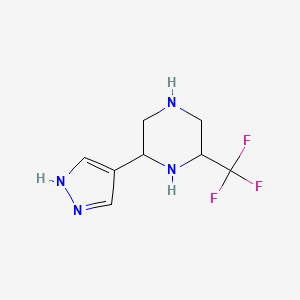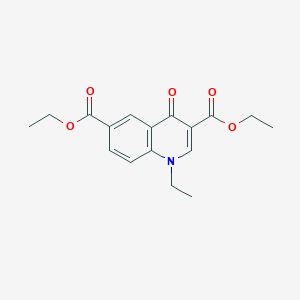
5-Chloro-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide is an organic compound with the molecular formula C8H11ClN2O3S and a molecular weight of 250.7 g/mol . This compound is known for its unique blend of chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the chlorination of a pyridine derivative followed by sulfonation and subsequent alkylation to introduce the ethyl and methyl groups. Specific reaction conditions, such as the use of methanesulfonic acid under reflux, are often employed to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-Chloro-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-Chloro-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares structural similarities but differs in its functional groups and applications.
Pyridine derivatives: Various pyridine derivatives with different substituents can exhibit similar chemical properties and reactivity.
Uniqueness
5-Chloro-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its diverse applications in research and industry highlight its versatility and importance.
Propiedades
Fórmula molecular |
C8H11ClN2O3S |
|---|---|
Peso molecular |
250.70 g/mol |
Nombre IUPAC |
5-chloro-N-ethyl-N-methyl-4-oxo-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C8H11ClN2O3S/c1-3-11(2)15(13,14)7-5-10-4-6(9)8(7)12/h4-5H,3H2,1-2H3,(H,10,12) |
Clave InChI |
AIPLGODGODZJQK-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)S(=O)(=O)C1=CNC=C(C1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-Tetrahydro-2'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one](/img/structure/B13002078.png)


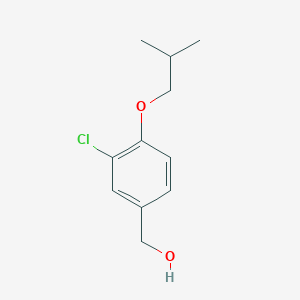
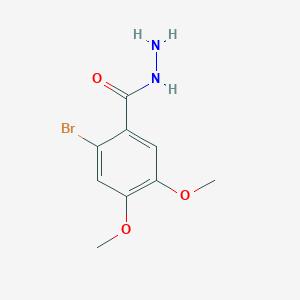
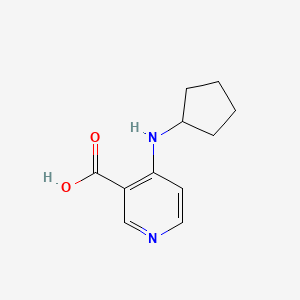
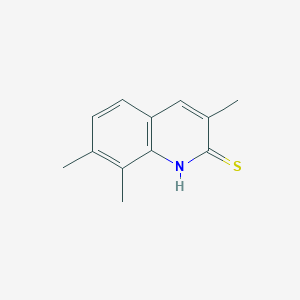
![Methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate](/img/structure/B13002128.png)

